3-Bromo-2-fluoro-5-trifluoromethylbenzylamine
Overview
Description
3-Bromo-2-fluoro-5-trifluoromethylbenzylamine is a chemical compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine typically involves multiple steps, starting with the bromination and fluorination of benzene derivatives One common method is the halogenation of 3-fluorotoluene to introduce the bromine atom at the desired position
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, often using catalysts to improve yield and selectivity. The process must be carefully controlled to avoid the formation of unwanted by-products and to ensure the safety of the operators.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert functional groups.
Substitution: The halogen atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
3-Bromo-2-fluoro-5-trifluoromethylbenzylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of certain enzymes and receptors.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-2-fluoro-5-methylbenzylamine: Similar structure but lacks the trifluoromethyl group.
3-Bromo-2-fluoro-4-trifluoromethylbenzylamine: Similar but with a different position of the trifluoromethyl group.
3-Bromo-2-fluorotoluene: A simpler compound without the amine group.
Uniqueness: 3-Bromo-2-fluoro-5-trifluoromethylbenzylamine is unique due to the combination of halogen atoms and the trifluoromethyl group, which significantly affects its chemical reactivity and physical properties compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development may lead to new discoveries and advancements in multiple fields.
Properties
IUPAC Name |
[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H,3,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAANAYCVVBTCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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